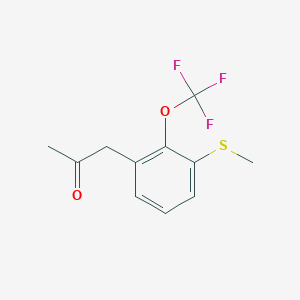
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction, followed by the addition of the methylthio group via a thiolation reaction. The final step usually involves the formation of the propan-2-one moiety through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and methylthio groups may play a role in its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Methylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group.
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the methylthio group.
1-(3-(Methylthio)-2-(methoxy)phenyl)propan-2-one: Has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the trifluoromethoxy and methylthio groups in 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C11H11F3O2S |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)6-8-4-3-5-9(17-2)10(8)16-11(12,13)14/h3-5H,6H2,1-2H3 |
Clave InChI |
KWKLMAZWMALGLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)SC)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
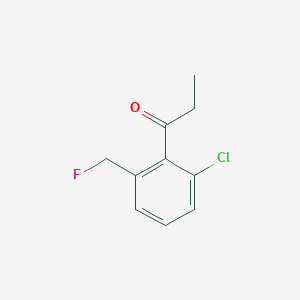
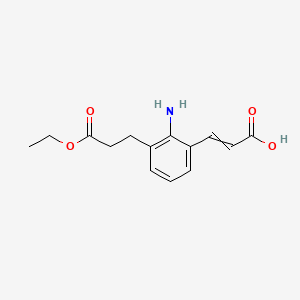
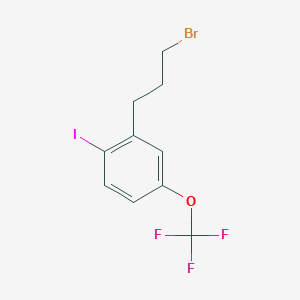
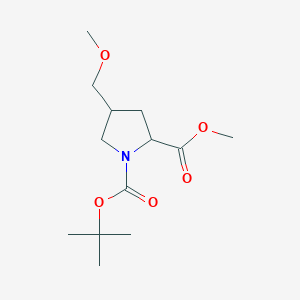

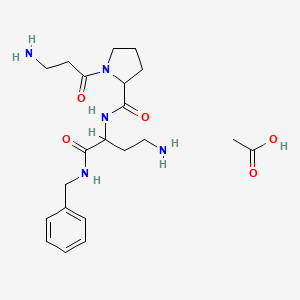
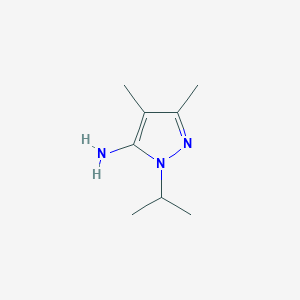
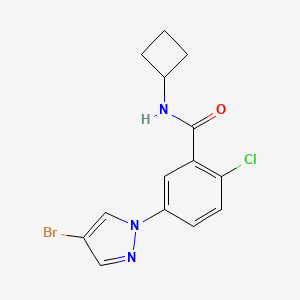

![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

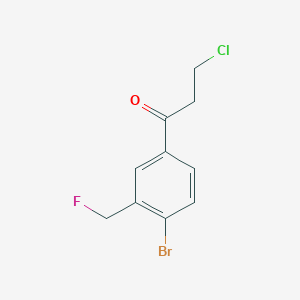
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)
